

# CAS number 4956-41-6 experimental data

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## Compound of Interest

Compound Name: 1,2-Bis(octyloxy)benzene

CAS No.: 4956-41-6

Cat. No.: B1607915

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Technical Monograph: **1,2-Bis(octyloxy)benzene** (CAS 4956-41-6)[1][2]

Executive Summary **1,2-Bis(octyloxy)benzene** (CAS 4956-41-6), also known as 1,2-dioctoxybenzene or catechol dioctyl ether, is a critical lipophilic building block in the synthesis of advanced functional materials. While structurally simple, its significance lies in its role as a precursor for discotic liquid crystals (triphenylenes), conductive polymers, and Covalent Organic Frameworks (COFs). In drug development contexts, it serves as a lipophilic scaffold for supramolecular carriers and lipid-mimetic systems.

This guide synthesizes experimental data, synthesis protocols, and mechanistic insights to provide a robust reference for researchers in medicinal chemistry and materials science.

## Chemical & Physical Profile

**Identity & Structure** The compound consists of a benzene ring substituted at the ortho (1,2) positions with two octyl ether chains. This substitution pattern imparts significant lipophilicity (high LogP) and disrupts  $\pi$ - $\pi$  stacking relative to para-isomers, resulting in a lower melting point.

Property	Data
CAS Number	4956-41-6
IUPAC Name	1,2-Bis(octyloxy)benzene
Molecular Formula	C <sub>22</sub> H <sub>38</sub> O <sub>2</sub>
Molecular Weight	334.54 g/mol
Physical State	Low-melting solid or viscous liquid (at 25°C)
Boiling Point	~333 °C (at 760 mmHg)
Solubility	Soluble in CHCl <sub>3</sub> , DCM, THF, Toluene; Insoluble in Water
LogP (Predicted)	~8.5 (Highly Lipophilic)

## Synthesis Protocol: Williamson Etherification

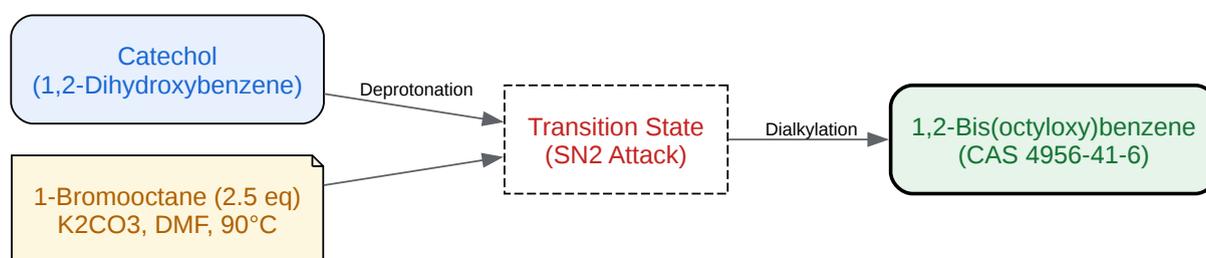
**Causality & Logic:** The synthesis utilizes a standard Williamson ether synthesis. The choice of Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) as the base is critical; it is strong enough to deprotonate the phenolic hydroxyls of catechol (pK<sub>a</sub> ~9.85) but mild enough to prevent side reactions associated with stronger bases like NaH. DMF (Dimethylformamide) is the preferred solvent due to its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the SN<sub>2</sub> attack on 1-bromooctane.

### Step-by-Step Methodology:

- Reagents:
  - Catechol (1,2-dihydroxybenzene): 1.0 equiv (e.g., 11.0 g)
  - 1-Bromooctane: 2.5 equiv (e.g., 48.3 g) — Excess ensures complete dialkylation.
  - Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>): 3.0 equiv (anhydrous, granular)
  - Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).
- Procedure:

- Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
- Mixing: Dissolve Catechol in DMF (100 mL). Add  $K_2CO_3$  in one portion. The mixture may turn dark due to oxidation sensitivity of the phenoxide; maintain inert atmosphere.
- Addition: Add 1-Bromooctane dropwise via a pressure-equalizing addition funnel over 30 minutes.
- Reaction: Heat the mixture to 80–90 °C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (Catechol) will disappear (low  $R_f$ ), and the product will appear near the solvent front.
- Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product and remove DMF. Extract with Dichloromethane (3 x 100 mL).
- Purification: Wash combined organic layers with 1M NaOH (to remove unreacted mono-alkylated phenols), water, and brine. Dry over  $MgSO_4$ . Concentrate in vacuo.
- Final Polish: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane -> 2% EtOAc/Hexane) to yield a white/off-white solid or clear oil.

Yield Expectation: 85–92%.



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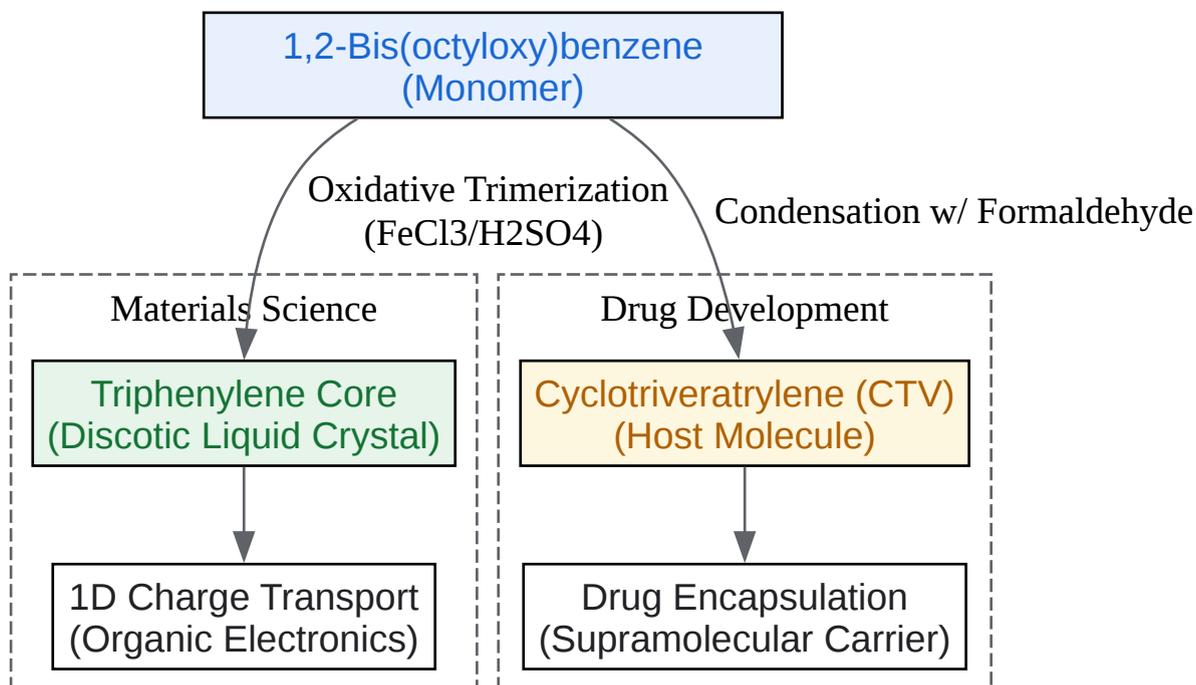
Figure 1: Synthesis pathway via Williamson Etherification. The reaction proceeds through sequential  $SN_2$  nucleophilic substitutions.

## Functional Applications & Mechanism

A. Precursor for Discotic Liquid Crystals (Triphenylenes) The primary high-value application of CAS 4956-41-6 is as a monomer for the synthesis of 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene.

- Mechanism: Oxidative trimerization using Ferric Chloride ( $\text{FeCl}_3$ ) or Molybdenum Pentachloride ( $\text{MoCl}_5$ ).
- Significance: The resulting triphenylene molecules stack into columns (discotic mesophase), creating 1D conductive channels used in organic photovoltaics and molecular wires. The octyl chains provided by CAS 4956-41-6 act as a "solvent skin," ensuring solubility and facilitating the liquid crystalline phase transition.

B. Supramolecular Scaffolds in Drug Delivery In pharmaceutical research, the 1,2-bis(alkyloxy)benzene motif is used to create amphiphilic cyclotrimeratrylenes (CTVs). These bowl-shaped molecules can host hydrophobic drugs (guest-host chemistry) or self-assemble into nanocapsules for targeted delivery.



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Figure 2: Divergent application pathways. The compound serves as a "lipophilic module" for constructing larger functional architectures.

## Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of the phenolic proton (broad singlet >5.0 ppm) confirms complete alkylation.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) Expectation:

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Structural Insight
6.89	Multiplet	4H	Ar-H	Symmetric aromatic core
3.99	Triplet (J=6.6 Hz)	4H	-O-CH <sub>2</sub> -	Alpha-methylene (Diagnostic peak)
1.81	Quintet	4H	-OCH <sub>2</sub> CH <sub>2</sub> -	Beta-methylene
1.47 – 1.29	Multiplet	20H	-(CH <sub>2</sub> ) <sub>5</sub> -	Alkyl chain backbone
0.89	Triplet	6H	-CH <sub>3</sub>	Terminal methyl groups

$^{13}\text{C}$  NMR Diagnostic Peaks:

- 149.2 ppm: Aromatic C-O (Ipso carbon).
- 121.0 ppm: Aromatic C-H.
- 114.1 ppm: Aromatic C-H (Ortho to ether linkage).
- 69.3 ppm: -O-CH<sub>2</sub>- (Ether carbon).

## Safety & Handling

- GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapor.
- Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions, but avoid strong oxidizing agents.

## References

- BenchChem.Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. (Analogous synthesis protocol). Available at:
- National Institutes of Health (NIH) - PubChem.**1,2-Bis(octyloxy)benzene** Compound Summary. Available at: (Note: CAS 4956-41-6 maps to the 1,2-isomer structure).
- Sigma-Aldrich.**1,2-Bis(octyloxy)benzene** Product Specification. Available at:
- Royal Society of Chemistry.Synthesis of Triphenylene Discotic Liquid Crystals. Journal of Materials Chemistry C. (General reference for oxidative trimerization of dialkoxybenzenes). Available at:

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## Sources

- [1. 4956-41-6|1,2-Bis\(octyloxy\)benzene|BLD Pharm \[bldpharm.com\]](#)
- [2. 1,2-bis\(octyloxy\)benzene \[stenutz.eu\]](#)
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